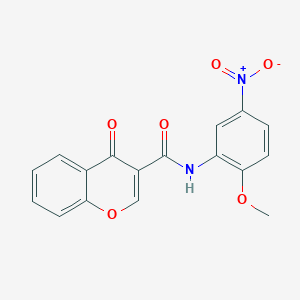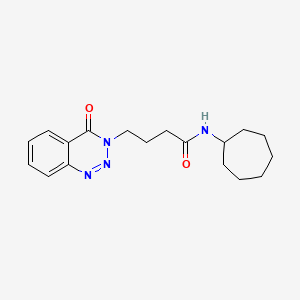![molecular formula C28H30ClNO5 B6523699 2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 680605-37-2](/img/structure/B6523699.png)
2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline group, which is a type of alkaloid and can be found in many natural products. It also contains chlorophenoxy and dimethylphenoxy groups, which are commonly found in various pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The tetrahydroisoquinoline core would likely impart a rigid, cyclic structure, while the chlorophenoxy and dimethylphenoxy groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. It’s likely to be a solid at room temperature, given its complexity and size. The presence of the chlorophenoxy and dimethylphenoxy groups might make it somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Herbicide and Pesticide Research
Phenoxy herbicides, including 2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one , play a crucial role in agriculture by controlling broadleaf weeds. Researchers investigate their effectiveness, environmental impact, and potential alternatives. These herbicides are essential for crop yield enhancement, but their contamination risk necessitates ongoing study .
Environmental Monitoring and Remediation
Understanding the fate and transport of phenoxy herbicides in the environment is vital. Researchers analyze soil, water, and plant samples to assess contamination levels. For instance, studies focus on detecting and quantifying this compound in ornamental tree leaves affected by spray drift from aerial applications .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO5/c1-18-11-19(2)13-23(12-18)34-16-25-24-15-27(33-4)26(32-3)14-20(24)9-10-30(25)28(31)17-35-22-7-5-21(29)6-8-22/h5-8,11-15,25H,9-10,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPXBIMQCJTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)
![3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523662.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)


![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)
![N-[(4-fluorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523719.png)